molecular formula C7H11N3O B13993617 2-(6-Aminopyridazin-3-yl)propan-2-ol

2-(6-Aminopyridazin-3-yl)propan-2-ol

Cat. No.: B13993617
M. Wt: 153.18 g/mol
InChI Key: QEOCLIXRKVZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Aminopyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H12N2O It is characterized by the presence of an aminopyridazine ring attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Aminopyridazin-3-yl)propan-2-ol typically involves the reaction of 2-(6-chloropyridazin-3-yl)propan-2-ol with ammonia or an amine source under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(6-Aminopyridazin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(6-Aminopyridazin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridazin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-(6-Chloropyridazin-3-yl)propan-2-ol
  • 2-(6-Bromopyridazin-3-yl)propan-2-ol
  • 2-(6-Methylpyridazin-3-yl)propan-2-ol

Comparison: Compared to its analogs, 2-(6-Aminopyridazin-3-yl)propan-2-ol is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group enhances its reactivity in substitution reactions and its potential interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(6-aminopyridazin-3-yl)propan-2-ol

InChI

InChI=1S/C7H11N3O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3,(H2,8,10)

InChI Key

QEOCLIXRKVZHRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(C=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.